Mal-PEG5-PFP vs. Mal-PEG5-NHS: Superior Hydrolytic Stability of PFP Ester
The pentafluorophenyl (PFP) ester in Mal-PEG5-PFP exhibits superior hydrolytic stability compared to the N-hydroxysuccinimide (NHS) ester found in a direct comparator like Mal-PEG5-NHS. PFP esters have been demonstrated to have excellent stability to hydrolysis, comparing favorably even to NHS esters [1]. While a direct half-life value for Mal-PEG5-PFP in aqueous buffer is not available from these sources, the half-life of a PEG-NHS ester has been reported to exceed 120 minutes at pH 7.4 [2], but this drops sharply to below 9 minutes at pH 9.0 [2]. In contrast, the PFP ester is less subject to hydrolysis than NHS esters, resulting in more efficient reactions .
| Evidence Dimension | Hydrolytic Stability in Aqueous Buffer |
|---|---|
| Target Compound Data | Qualitatively described as 'less subject to hydrolysis' than NHS esters and having 'excellent stability' [1]. |
| Comparator Or Baseline | PEG-NHS Ester: Half-life > 120 min at pH 7.4, < 9 min at pH 9.0 [2]. NHS ester: Half-life of 4-5 h at pH 7.0 and 0°C, decreases to 10 min at pH 8.6 and 4°C [3]. |
| Quantified Difference | PFP ester provides a wider operational pH window and greater resistance to hydrolysis than NHS ester . |
| Conditions | PBS buffer pH 7.2-8.5, and other aqueous amine-free buffers . pH 7.4 and pH 9.0 for NHS data [2]. |
Why This Matters
Enhanced hydrolytic stability translates to higher and more reproducible conjugation efficiencies, reducing the amount of precious payload needed and improving process consistency, which is a direct cost and quality control factor for procurement.
- [1] Hilvano, E. G. V., Liang, M. C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic and Biomolecular Chemistry, 23(26), 6373–6385. View Source
- [2] Nojima, Y., et al. (2009). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Biological and Pharmaceutical Bulletin, 32(3), 523-526. View Source
- [3] Lumiprobe. (n.d.). What are hydrolysis rates for NHS ester functionalized dyes? View Source
